molecular formula C21H24N2O B14600414 1-Methyl-3,5-bis(3-methylphenyl)-4-propoxy-1H-pyrazole CAS No. 60627-74-9

1-Methyl-3,5-bis(3-methylphenyl)-4-propoxy-1H-pyrazole

Cat. No.: B14600414
CAS No.: 60627-74-9
M. Wt: 320.4 g/mol
InChI Key: SIEJLBYFBJFXFE-UHFFFAOYSA-N
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Description

1-Methyl-3,5-bis(3-methylphenyl)-4-propoxy-1H-pyrazole is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by its unique structure, which includes methyl and propoxy groups attached to the pyrazole ring, as well as two 3-methylphenyl groups

Preparation Methods

The synthesis of 1-Methyl-3,5-bis(3-methylphenyl)-4-propoxy-1H-pyrazole typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrazole core, followed by the introduction of the methyl, propoxy, and 3-methylphenyl substituents. Common reagents used in these reactions include hydrazines, aldehydes, and alkyl halides. The reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Methyl-3,5-bis(3-methylphenyl)-4-propoxy-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazoles.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers may explore its biological activity, including potential antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be investigated for its pharmacological effects, such as its potential to act as a drug candidate for various diseases.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 1-Methyl-3,5-bis(3-methylphenyl)-4-propoxy-1H-pyrazole exerts its effects is not well-understood. like other pyrazole derivatives, it may interact with specific molecular targets and pathways in biological systems. These interactions could involve binding to enzymes, receptors, or other proteins, leading to various biochemical effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Methyl-3,5-bis(3-methylphenyl)-4-propoxy-1H-pyrazole can be compared with other similar compounds, such as:

    1-Methyl-3,5-bis(4-methylphenyl)-4-propoxy-1H-pyrazole: This compound has a similar structure but with 4-methylphenyl groups instead of 3-methylphenyl groups.

    1-Methyl-3,5-diphenyl-4-propoxy-1H-pyrazole: This compound lacks the methyl groups on the phenyl rings, making it less sterically hindered.

    1-Methyl-3,5-bis(3-chlorophenyl)-4-propoxy-1H-pyrazole: This compound has chlorine atoms instead of methyl groups on the phenyl rings, which can significantly alter its chemical properties.

Properties

CAS No.

60627-74-9

Molecular Formula

C21H24N2O

Molecular Weight

320.4 g/mol

IUPAC Name

1-methyl-3,5-bis(3-methylphenyl)-4-propoxypyrazole

InChI

InChI=1S/C21H24N2O/c1-5-12-24-21-19(17-10-6-8-15(2)13-17)22-23(4)20(21)18-11-7-9-16(3)14-18/h6-11,13-14H,5,12H2,1-4H3

InChI Key

SIEJLBYFBJFXFE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(N(N=C1C2=CC=CC(=C2)C)C)C3=CC=CC(=C3)C

Origin of Product

United States

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